molecular formula C10H15NO3 B13130793 rel-(R)-3-Acetyl-5-((R)-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one

rel-(R)-3-Acetyl-5-((R)-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B13130793
M. Wt: 197.23 g/mol
InChI Key: CGMTUJFWROPELF-KWTLAKOMSA-N
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Description

rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an acetyl group, a sec-butyl group, and a hydroxyl group attached to a pyrrolone ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolone ring, followed by the introduction of the acetyl and sec-butyl groups. The hydroxyl group is usually introduced through a selective oxidation process.

    Pyrrolone Ring Formation: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of Acetyl Group: Acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of sec-Butyl Group: This step often involves a Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Selective Oxidation: The hydroxyl group can be introduced via oxidation using reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).

Industrial Production Methods

In an industrial setting, the production of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one would involve optimizing these synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like chromium trioxide.

    Reduction: The carbonyl groups (acetyl and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, TEMPO.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the acetyl group.

Scientific Research Applications

Chemistry

In chemistry, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.

Medicine

In medicine, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one has potential as a lead compound for drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it versatile for various applications.

Mechanism of Action

The mechanism of action of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The acetyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sec-butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the sec-butyl group, making it less hydrophobic.

    5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the acetyl group, affecting its reactivity.

    3-Acetyl-5-(®-sec-butyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl group, altering its hydrogen bonding capability.

Uniqueness

rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and biological interactions, setting it apart from similar compounds.

This detailed overview highlights the significance of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one in scientific research and its potential applications across different fields

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(3Z,5R)-5-[(2R)-butan-2-yl]-3-(1-hydroxyethylidene)pyrrolidine-2,4-dione

InChI

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,12H,4H2,1-3H3,(H,11,14)/b7-6-/t5-,8-/m1/s1

InChI Key

CGMTUJFWROPELF-KWTLAKOMSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)/C(=C(\C)/O)/C(=O)N1

Canonical SMILES

CCC(C)C1C(=O)C(=C(C)O)C(=O)N1

Origin of Product

United States

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